molecular formula C6H9N3O B12468491 N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B12468491
M. Wt: 139.16 g/mol
InChI Key: CPZUWXGVBWUBHZ-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethylpyrazol-4-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a pyrazole core substituted with methyl groups at the 1- and 3-positions and a hydroxylamine moiety at the 4-position.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZUWXGVBWUBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like methanol at a temperature of around 60°C for one hour .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and solvent concentration .

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also chelate metal ions, which plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

A structurally similar compound, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (C₁₅H₁₄N₄O), shares the pyrazole-hydroxylamine backbone but differs in substituents:

  • Substituent Effects : The target compound features 1,3-dimethyl groups , while the analog has a phenyl ring at position 1 and a pyrrole group at position 3. These substituents influence molecular conformation, as evidenced by dihedral angles between the pyrazole ring and pendant groups (42.69°–54.49° in the analog) .
  • Crystal Packing: The analog forms tetramers via O–H···N hydrogen bonds and layers through C–H···π interactions.

Comparison with Chromone-Based Analogs

Compounds such as 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) and 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2) feature chromone instead of pyrazole cores. Key differences include:

  • Electronic Properties : The pyrazole ring in the target compound is electron-rich due to nitrogen atoms, whereas chromone derivatives exhibit conjugation with a ketone group, altering reactivity in electrophilic substitutions .
  • Applications : Chromone derivatives are studied for optical and quantum electronics applications, while pyrazole-hydroxylamine compounds may prioritize coordination chemistry .

Reactivity with Metal Ions

While data for the target compound are sparse, pyrazole-hydroxylamine analogs often act as bidentate ligands, coordinating through the hydroxylamine oxygen and pyrazole nitrogen. Chromone derivatives, however, may bind via carbonyl oxygen, leading to distinct metal-ligand geometries .

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a hydroxylamine derivative with the molecular formula C6H9N3OC_6H_9N_3O. Its IUPAC name reflects its structural components, which include a dimethylpyrazole moiety attached to a hydroxylamine group. The compound's structure can be represented as follows:

IUPAC Name  NE N 1 3 dimethylpyrazol 4 yl methylidene hydroxylamine\text{IUPAC Name }\text{ NE N 1 3 dimethylpyrazol 4 yl methylidene hydroxylamine}

Antimicrobial Activity

Research indicates that compounds derived from pyrazole structures exhibit significant antimicrobial properties. In vitro studies have evaluated the efficacy of this compound against various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antibacterial activity .
  • Biofilm Inhibition : The compound was effective in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • EGFR Inhibition : A study highlighted that hydroxylamine derivatives showed nanomolar activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). Specifically, one derivative exhibited an IC50 value of 7.2 nM against the NCI-H3255 cell line .
  • Selectivity : The selectivity profile of these compounds was assessed using KINOMEScan technology, indicating a high degree of selectivity for EGFR over other kinases, which is beneficial for reducing off-target effects in cancer therapy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown promising results regarding the absorption and distribution of this compound:

  • Permeability : Compounds similar to this compound demonstrated enhanced permeability across cellular membranes compared to traditional treatments .
  • Toxicity Profile : Preliminary assessments indicated moderate inhibition of hERG potassium ion channels at high concentrations but overall low toxicity in vivo models .

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Formation Inhibition
Staphylococcus aureus0.22Not reportedYes
Staphylococcus epidermidis0.25Not reportedYes

Table 2: Anticancer Activity Against NSCLC Cell Lines

Compound IDCell LineIC50 (nM)Selectivity Score
9NCI-H32557.20.015
6NCI-H3255Not reportedNot applicable

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of pyrazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant bactericidal activity at low concentrations, supporting its potential use in treating resistant bacterial infections.

Case Study 2: Cancer Treatment Potential

A preclinical trial evaluated the effects of hydroxylamine derivatives on tumor growth in NSCLC models. The results indicated that treatment with these compounds led to a significant reduction in tumor size compared to controls, highlighting their therapeutic potential in oncology.

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